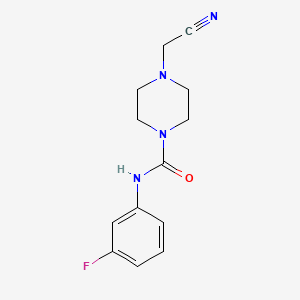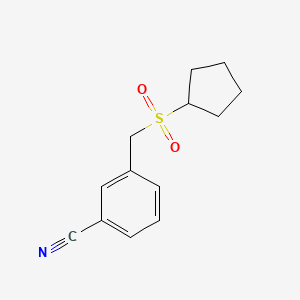
3-(Cyclopentylsulfonylmethyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cyclopentylsulfonylmethyl)benzonitrile (CPM) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CPM is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 295.4 g/mol.
作用機序
3-(Cyclopentylsulfonylmethyl)benzonitrile acts as a competitive inhibitor of enzymes that bind to benzonitrile derivatives. It binds to the active site of the enzyme, preventing the substrate from binding and inhibiting the enzyme's activity. 3-(Cyclopentylsulfonylmethyl)benzonitrile has been shown to inhibit the activity of various enzymes, including cytochrome P450 and monoamine oxidase.
Biochemical and Physiological Effects
3-(Cyclopentylsulfonylmethyl)benzonitrile has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of neurotransmitter release. 3-(Cyclopentylsulfonylmethyl)benzonitrile has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various diseases, including cancer and neurological disorders.
実験室実験の利点と制限
3-(Cyclopentylsulfonylmethyl)benzonitrile has several advantages for use in lab experiments, including its high purity, solubility, and stability. However, 3-(Cyclopentylsulfonylmethyl)benzonitrile has some limitations, including its potential toxicity and its limited availability. Researchers must take precautions when handling 3-(Cyclopentylsulfonylmethyl)benzonitrile and use it in accordance with safety guidelines.
将来の方向性
There are several future directions for the research and development of 3-(Cyclopentylsulfonylmethyl)benzonitrile. One potential direction is the development of new drugs based on 3-(Cyclopentylsulfonylmethyl)benzonitrile for the treatment of cancer and neurological disorders. Another potential direction is the use of 3-(Cyclopentylsulfonylmethyl)benzonitrile as a tool for the study of G protein-coupled receptors and other enzymes. Furthermore, the synthesis of 3-(Cyclopentylsulfonylmethyl)benzonitrile can be optimized to produce higher yields and purity, making it more accessible for research purposes.
Conclusion
In conclusion, 3-(Cyclopentylsulfonylmethyl)benzonitrile is a chemical compound with significant potential for scientific research applications. Its synthesis method has been optimized to produce high yields with minimal impurities, and it has been used in various research applications, including as a fluorescent probe, enzyme inhibitor, and ligand for G protein-coupled receptors. 3-(Cyclopentylsulfonylmethyl)benzonitrile has various biochemical and physiological effects, including anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various diseases. While 3-(Cyclopentylsulfonylmethyl)benzonitrile has some limitations, its potential for use in lab experiments and future directions for research make it an exciting area of study.
合成法
3-(Cyclopentylsulfonylmethyl)benzonitrile can be synthesized through a multistep reaction process that involves the reaction of 3-(chloromethyl)benzonitrile with cyclopentylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with a reducing agent such as lithium aluminum hydride to obtain 3-(Cyclopentylsulfonylmethyl)benzonitrile. The synthesis of 3-(Cyclopentylsulfonylmethyl)benzonitrile has been optimized to produce high yields with minimal impurities.
科学的研究の応用
3-(Cyclopentylsulfonylmethyl)benzonitrile has been used in various research applications, including as a fluorescent probe for the detection of protein-protein interactions, as a substrate for the development of new enzyme inhibitors, and as a ligand for the study of G protein-coupled receptors. 3-(Cyclopentylsulfonylmethyl)benzonitrile has also been used as a tool for the development of new drugs for the treatment of various diseases, including cancer and neurological disorders.
特性
IUPAC Name |
3-(cyclopentylsulfonylmethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c14-9-11-4-3-5-12(8-11)10-17(15,16)13-6-1-2-7-13/h3-5,8,13H,1-2,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLYXGKOFYKZPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)S(=O)(=O)CC2=CC(=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

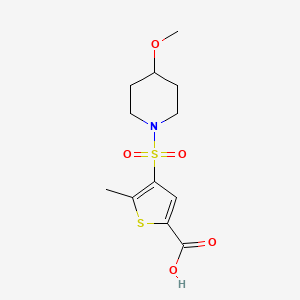

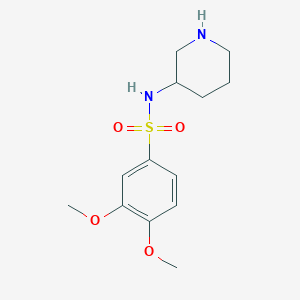
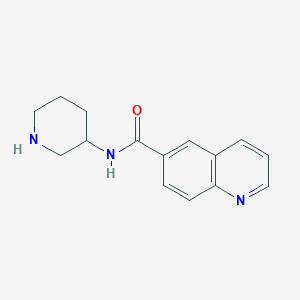
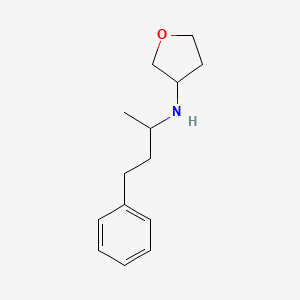
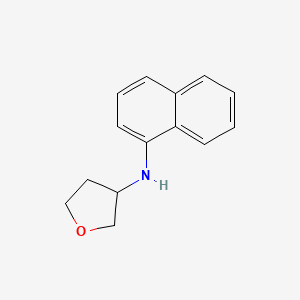
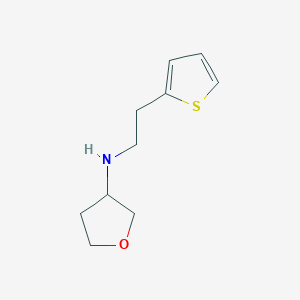



![4-[2-(Oxolan-3-ylamino)ethyl]benzenesulfonamide](/img/structure/B7570286.png)
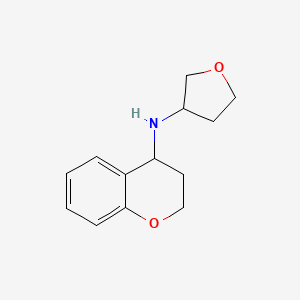
![2-[4-(Oxolan-3-ylamino)phenyl]ethanol](/img/structure/B7570299.png)
